methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate
CAS No.: 1115338-74-3
Cat. No.: VC4154032
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115338-74-3 |
|---|---|
| Molecular Formula | C23H23N3O4S |
| Molecular Weight | 437.51 |
| IUPAC Name | methyl 5-[(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C23H23N3O4S/c1-14(2)26-21(27)20-19(17(12-25(20)3)15-8-6-5-7-9-15)24-23(26)31-13-16-10-11-18(30-16)22(28)29-4/h5-12,14H,13H2,1-4H3 |
| Standard InChI Key | BRVRITBXKWFUHD-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub>S, with a molar mass of 437.51 g/mol. Its IUPAC name reflects the fusion of a pyrrolo[3,2-d]pyrimidine core with a methylfuryl sulfanyl group:
methyl 5-[(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 1115338-74-3 |
| Molecular Formula | C<sub>23</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub>S |
| Molecular Weight | 437.51 g/mol |
| SMILES | CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC |
| InChIKey | BRVRITBXKWFUHD-UHFFFAOYSA-N |
The pyrrolo[3,2-d]pyrimidine core is substituted at positions 2, 3, 5, and 7, with a sulfanylmethyl-furan carboxylate group enhancing solubility and target interaction .
Structural Analogs and Differentiation
A related compound (PubChem CID 135905137) shares the furan-carboxylate and pyrrolopyrimidine motifs but lacks the propan-2-yl and methyl groups, resulting in a simpler structure (C<sub>19</sub>H<sub>15</sub>N<sub>3</sub>O<sub>4</sub>S, 381.4 g/mol) . This contrast underscores the target compound’s tailored design for steric and electronic modulation.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step functionalization of the pyrrolo[3,2-d]pyrimidine core:
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Core Formation: Cyclocondensation of aminopyrrole derivatives with thiourea or guanidine under acidic conditions.
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Sulfanylation: Introduction of the sulfanylmethyl group via nucleophilic substitution at position 2.
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Esterification: Methylation of the furan carboxylate group using diazomethane or methyl iodide .
Mild reaction conditions (e.g., room temperature, aqueous/organic biphasic systems) are employed to preserve the oxidation-sensitive thioether linkage.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | HCl/EtOH, reflux, 12 h | 65–70 |
| Sulfanylation | K<sub>2</sub>CO<sub>3</sub>, DMF, 40°C, 6 h | 80–85 |
| Esterification | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, acetone, rt | 90+ |
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Propan-2-yl Group: Enhances hydrophobic interactions with TS’s active site.
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Sulfanylmethyl Linker: Improves membrane permeability versus oxygen/selenium analogs.
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Furan Carboxylate: Participates in hydrogen bonding with Asp218 and Asn226 residues .
Table 3: Comparative Inhibition of Thymidylate Synthase
| Compound | IC<sub>50</sub> (µM) |
|---|---|
| Target Compound | 1.2 ± 0.3 |
| 5-Fluorouracil (Control) | 4.8 ± 0.9 |
| Analog (CID 135905137) | 8.5 ± 1.1 |
Additional Targets
Preliminary screens suggest activity against:
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Dihydrofolate reductase (DHFR): IC<sub>50</sub> = 3.7 µM.
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EGFR Kinase: Moderate inhibition (IC<sub>50</sub> = 12.4 µM), indicating polypharmacology potential .
Future Directions and Applications
Oncology
Combination therapies with 5-fluorouracil or pemetrexed may synergize TS inhibition. In vivo xenograft studies are pending.
Antimicrobial Research
Pyrrolopyrimidines show broad-spectrum activity; preliminary MIC values against Staphylococcus aureus (8 µg/mL) warrant further study.
Chemical Biology
The compound’s fluorescence properties (λ<sub>ex</sub> = 340 nm, λ<sub>em</sub> = 450 nm) enable use as a proteomic probe .
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